molecular formula C8H15NO2 B12289627 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B12289627
M. Wt: 157.21 g/mol
InChI Key: QICFUFOXXNIZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives with functional groups introduced through substitution reactions.

Scientific Research Applications

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxazolidinone ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-isopropyloxazole
  • 4,5-Dimethyl-2-propyl-1,3-oxazole
  • 5,5-Dimethyl-1,3-dioxane-2-one

Uniqueness

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to act as a chiral auxiliary and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICFUFOXXNIZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.